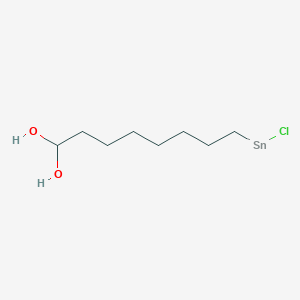
8-(Chlorostannyl)octane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Chlorostannyl)octane-1,1-diol is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The specific structure of this compound includes a tin atom bonded to a chlorine atom and an octane chain with two hydroxyl groups at the first and eighth positions.
Preparation Methods
The synthesis of 8-(Chlorostannyl)octane-1,1-diol typically involves the reaction of octane-1,1-diol with a chlorostannane reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
8-(Chlorostannyl)octane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Chlorostannyl)octane-1,1-diol has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of organotin-based drugs.
Industry: It is used in the production of polymers and other materials where organotin compounds are required.
Mechanism of Action
The mechanism of action of 8-(Chlorostannyl)octane-1,1-diol involves its interaction with molecular targets through its tin and chlorine atoms. These interactions can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparison with Similar Compounds
8-(Chlorostannyl)octane-1,1-diol can be compared with other organotin compounds such as:
8-(Bromostannyl)octane-1,1-diol: Similar structure but with a bromine atom instead of chlorine.
8-(Iodostannyl)octane-1,1-diol: Similar structure but with an iodine atom instead of chlorine.
8-(Methoxystannyl)octane-1,1-diol: Similar structure but with a methoxy group instead of chlorine
Properties
CAS No. |
13355-97-0 |
|---|---|
Molecular Formula |
C8H17ClO2Sn |
Molecular Weight |
299.38 g/mol |
IUPAC Name |
chloro(8,8-dihydroxyoctyl)tin |
InChI |
InChI=1S/C8H17O2.ClH.Sn/c1-2-3-4-5-6-7-8(9)10;;/h8-10H,1-7H2;1H;/q;;+1/p-1 |
InChI Key |
UXTHOCQXNOLACY-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCC(O)O)CCC[Sn]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















